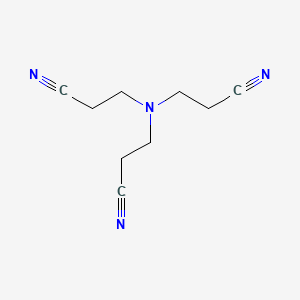

Tris(2-cyanoethyl)amine

Description

The exact mass of the compound Propanenitrile, 3,3',3''-nitrilotris- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61541. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[bis(2-cyanoethyl)amino]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4/c10-4-1-7-13(8-2-5-11)9-3-6-12/h1-3,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYPYNRGACGNNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CCC#N)CCC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064732 | |

| Record name | Propanenitrile, 3,3',3''-nitrilotris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7528-78-1 | |

| Record name | 3,3′,3′′-Nitrilotris[propanenitrile] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7528-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3',3''-Nitrilotripropanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007528781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7528-78-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanenitrile, 3,3',3''-nitrilotris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanenitrile, 3,3',3''-nitrilotris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-cyanoethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3',3''-Nitrilotripropanenitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XF7HFR7YMX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Tris(2-cyanoethyl)amine

CAS Number: 7528-78-1

This technical guide provides a comprehensive overview of Tris(2-cyanoethyl)amine, a versatile chemical compound with significant applications in research and development, particularly in the fields of organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound, also known as 3,3',3''-Nitrilotripropionitrile, is a nitrogen-containing organic compound characterized by a central tertiary amine with three pendant cyanoethyl groups.[1][2] Its unique molecular structure, featuring three reactive nitrile groups, makes it a valuable intermediate and building block in various chemical transformations.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 7528-78-1 | [1][2][3][4] |

| Molecular Formula | C₉H₁₂N₄ | [1][2][3][5] |

| Molecular Weight | 176.22 g/mol | [1][2][3][5] |

| Appearance | White to almost white crystalline powder | [5] |

| Melting Point | 59.0 - 62.0 °C | [1][6] |

| Boiling Point | 140 °C at 10 mmHg (1.33 kPa) | [1][6] |

| Density (predicted) | 1.071 ± 0.06 g/cm³ | [1] |

| Density (calculated, X-ray) | 1.162 g/cm³ | [1] |

| Purity | >99.0% | [5] |

| Solubility | Good solubility in methanol | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

¹H NMR: Nuclear Magnetic Resonance spectroscopy can confirm the proton environment of the molecule.[3]

-

IR Spectroscopy: As a tertiary amine, this compound does not exhibit N-H stretching or bending vibrations.[7] The key characteristic bands in its IR spectrum would be the C≡N stretching vibration of the nitrile groups, typically appearing in the region of 2260-2240 cm⁻¹, and the C-N stretching vibrations.[7]

-

Mass Spectrometry: This technique is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.[3]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are critical for its application in research.

3.1. Synthesis from Acrylonitrile

A common and high-yield process for the preparation of this compound involves the reaction of acrylonitrile with an ammonium salt of a lower aliphatic acid.[4]

-

Reactants:

-

Acrylonitrile

-

Ammonium acetate (or other ammonium salt of a C1-C6 aliphatic acid)

-

Water

-

Acetic acid (or other C1-C6 aliphatic acid)

-

Sodium hydroxide solution (50%)

-

-

Procedure:

-

Combine ammonium acetate, acrylonitrile, water, and acetic acid in a reflux reactor. The initial pH of the mixture should be less than 7.[4]

-

Heat the mixture with stirring to a temperature range of 70°C to 105°C for approximately 2 to 20 hours.[4]

-

Cool the resulting cloudy mixture in an ice bath to 20°C.

-

Add 50% sodium hydroxide solution with stirring to precipitate the solid product.[4]

-

Filter the solid precipitate.

-

The crude product can be recrystallized from a suitable solvent, such as ethanol, and dried under a vacuum to yield a white solid.[4]

-

3.2. Synthesis of Tertiary Amines from this compound

This compound can serve as a starting material for the stepwise synthesis of polyfunctionalized tertiary amines through a sequence involving cobalt-catalyzed electrophilic amination.[8][9][10][11]

-

Reaction Sequence:

-

Selective Oxidation: Treatment of this compound with m-chloroperoxybenzoic acid (mCPBA) at low temperatures leads to the formation of an N-oxide.[8]

-

Cope Elimination: The N-oxide undergoes a Cope elimination at room temperature to yield an intermediate hydroxylamine.[8]

-

Benzoylation: The hydroxylamine is then treated with benzoyl chloride and triethylamine to produce an N-hydroxylamine benzoate.[8]

-

Cobalt-Catalyzed Electrophilic Amination: The resulting benzoate reacts with organozinc halides in the presence of a cobalt catalyst to form the desired tertiary amine.[8] This sequence can be repeated to introduce different alkyl or aryl groups.[8]

-

Applications in Research and Drug Development

This compound is a valuable compound with diverse applications stemming from its unique chemical structure.

-

Organic Synthesis: It serves as a fundamental building block for the synthesis of more complex nitrogen-containing molecules, including those with pharmaceutical or agrochemical relevance.[1]

-

Catalysis: The ability of the central nitrogen atom and nitrile groups to coordinate with metal ions makes it a potential tripodal ligand for the development of metal catalysts.[1][12]

-

Drug Discovery Scaffold: The core structure of this compound can be chemically modified to create libraries of compounds for screening in drug discovery programs. Its functional groups allow for the attachment of various pharmacophores to target specific biological pathways.[1]

-

Materials Science: Derivatives of this compound are explored for the development of novel polymers and functional materials.[1]

Visualizations

5.1. Synthesis Workflow of this compound

Caption: A flowchart illustrating the key steps in the synthesis of this compound from acrylonitrile.

5.2. Role as a Versatile Building Block

Caption: A diagram showing the role of this compound as a central building block in various scientific applications.

References

- 1. Buy this compound | 7528-78-1 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. This compound 99+%(7528-78-1) 1H NMR spectrum [chemicalbook.com]

- 4. EP0343597B1 - Preparation of tris (2-cyanoethyl) amine - Google Patents [patents.google.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound 99.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. figshare.com [figshare.com]

- 10. Preparation of Tertiary Amines from this compound Using Three Successive Cobalt-Catalyzed Electrophilic Aminations with Organozinc Halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. figshare.com [figshare.com]

- 12. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Tris(2-cyanoethyl)amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Tris(2-cyanoethyl)amine, a versatile nitrogen-containing organic compound. The information presented herein is intended to support research and development activities by providing essential data and standardized experimental methodologies.

Core Physical Properties

This compound, with the CAS number 7528-78-1, is a white to almost white crystalline powder.[1][2][3] Its molecular structure is characterized by a central tertiary nitrogen atom bonded to three 2-cyanoethyl groups, giving it a unique tripodal ligand geometry.[4][5][6] This structure influences its physical and chemical characteristics, making it a valuable building block in organic synthesis and coordination chemistry.[4][6]

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Units | Notes |

| Molecular Weight | 176.22 | g/mol | |

| Melting Point | 59.0 - 62.0 | °C | |

| Boiling Point | 140 | °C | at 10 mmHg |

| Density | ~1.07 | g/cm³ | Predicted |

| Solubility | Soluble | - | In methanol |

| Appearance | White to Almost white | - | Crystalline powder |

Experimental Protocols

Detailed methodologies for determining the key physical properties of solid organic compounds like this compound are outlined below. These are generalized standard procedures and may require optimization for specific laboratory conditions.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.[7] A sharp melting range typically signifies a high degree of purity.[7] The capillary method is a widely used and reliable technique.[8]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[1]

-

Capillary tubes (sealed at one end)

-

Thermometer[1]

-

Mortar and pestle

-

Watch glass

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar.[9]

-

Press the open end of a capillary tube into the powdered sample on a watch glass, forcing a small amount of the solid into the tube.

-

Tap the sealed end of the capillary tube on a hard surface to compact the sample to a height of 2-3 mm.[10]

-

Place the capillary tube into the heating block of the melting point apparatus.[11]

-

If using a Thiele tube, attach the capillary tube to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.[1][12] Insert the assembly into the Thiele tube containing a suitable heating oil (e.g., mineral oil or silicone oil).[12][13]

-

Heat the apparatus rapidly to a temperature approximately 15°C below the expected melting point.[10]

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[10]

-

Record the temperature at which the first drop of liquid appears (the initial melting point) and the temperature at which the entire sample becomes a clear liquid (the final melting point). This range is the melting point of the sample.[1][10]

Boiling Point Determination at Reduced Pressure

For substances that decompose at their atmospheric boiling point, determination at reduced pressure is necessary.

Apparatus:

-

Distillation apparatus suitable for vacuum distillation[14]

-

Round-bottom flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Vacuum source and manometer

-

Heating mantle

Procedure:

-

Assemble the vacuum distillation apparatus. Ensure all glassware is free of cracks and joints are properly sealed.

-

Place a small sample of this compound and a boiling chip or magnetic stir bar into the round-bottom flask.

-

Position the thermometer so that the top of the bulb is level with the side arm of the distillation head.

-

Gradually apply the vacuum to the system and adjust to the desired pressure (e.g., 10 mmHg).

-

Begin heating the sample gently.

-

Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.[14][15]

-

Record the barometric pressure.[15]

Density Determination (Pycnometer Method)

A pycnometer is a flask with a specific volume used for the precise determination of density.[16][17]

Apparatus:

-

Pycnometer (specific gravity bottle)[17]

-

Analytical balance

-

A liquid of known density in which the solid is insoluble (e.g., a hydrocarbon solvent, as this compound is soluble in methanol)

Procedure:

-

Carefully clean and dry the pycnometer and its stopper, and weigh it accurately (m₀).[17]

-

Place a sample of this compound into the pycnometer and weigh it again (m₁). The mass of the sample is mₛ = m₁ - m₀.

-

Fill the pycnometer containing the sample with the liquid of known density (ρₗ), ensuring no air bubbles are trapped. Insert the stopper and allow any excess liquid to escape through the capillary.[17]

-

Wipe the outside of the pycnometer dry and weigh it (m₂).[17]

-

Empty and clean the pycnometer. Fill it completely with the liquid of known density, insert the stopper, wipe dry, and weigh it (m₃). The mass of the liquid is mₗ = m₃ - m₀.

-

The volume of the pycnometer is V = mₗ / ρₗ.

-

The mass of the liquid in the pycnometer with the sample is m'ₗ = m₂ - m₁.

-

The volume of the liquid in the pycnometer with the sample is V' = m'ₗ / ρₗ.

-

The volume of the solid sample is Vₛ = V - V'.

-

The density of the solid is ρₛ = mₛ / Vₛ.

Solubility Determination (Visual Method)

A qualitative assessment of solubility can be performed visually.

Apparatus:

-

Test tubes

-

Graduated cylinder or pipette

-

Spatula

-

Vortex mixer or stirring rod

Procedure:

-

Place a small, pre-weighed amount of this compound (e.g., 0.1 g) into a test tube.[18]

-

Add a measured volume of the solvent (e.g., 3 mL of methanol) to the test tube.[18]

-

Agitate the mixture vigorously using a vortex mixer or by stirring for a set period.[19]

-

Visually inspect the solution. If the solid has completely disappeared, it is considered soluble.[20] If solid particles remain, the substance is partially soluble or insoluble in that solvent under the tested conditions.[20]

Visualizations

Molecular Structure of this compound

The following diagram illustrates the tripodal ligand structure of this compound, highlighting the central nitrogen atom and the three cyanoethyl arms. This C3 symmetry is a key feature of its molecular geometry.[4]

Caption: Tripodal structure of this compound.

Experimental Workflow for Melting Point Determination

The logical flow for determining the melting point of a solid organic compound using the capillary method is depicted below.

Caption: Workflow for capillary melting point determination.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. polyorginc.com [polyorginc.com]

- 4. Buy this compound | 7528-78-1 [smolecule.com]

- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tripodal ligand - Wikipedia [en.wikipedia.org]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. thinksrs.com [thinksrs.com]

- 9. westlab.com [westlab.com]

- 10. jk-sci.com [jk-sci.com]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. timstar.co.uk [timstar.co.uk]

- 13. labcomercial.com [labcomercial.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 16. Gas pycnometer - Wikipedia [en.wikipedia.org]

- 17. che.utah.edu [che.utah.edu]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. researchgate.net [researchgate.net]

- 20. reddit.com [reddit.com]

An In-depth Technical Guide to Tris(2-cyanoethyl)amine: Structure, Bonding, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding, and experimental considerations for Tris(2-cyanoethyl)amine. The information is curated to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Core Chemical Structure and Bonding

This compound, with the IUPAC name 3-[bis(2-cyanoethyl)amino]propanenitrile, is a tertiary amine characterized by a central nitrogen atom bonded to three 2-cyanoethyl groups. Its molecular formula is C₉H₁₂N₄, and it has a molecular weight of 176.22 g/mol . The molecule exhibits a unique tripodal, or three-armed, configuration.

X-ray crystallography studies have revealed that the three cyanoethyl groups are oriented in the same direction, contributing to a C₃ symmetry. This spatial arrangement makes this compound an effective tripodal ligand in coordination chemistry.

Crystallographic Data

The precise bond lengths and angles of this compound have been determined through crystallographic analysis. This data is crucial for understanding the molecule's geometry and steric properties.

| Bond | Length (Å) | Angle | **Value (°) ** |

| N-C | 1.467 | C-N-C | 111.8 |

| C-C | 1.525 | N-C-C | 111.9 |

| C≡N | 1.141 | C-C-C | - |

| - | - | C-C≡N | 179.1 |

Note: The values presented are averaged from crystallographic data and may vary slightly between different studies.

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of this compound. Below is a summary of its key spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (in CDCl₃): The proton NMR spectrum of this compound is relatively simple, showing two distinct triplets corresponding to the two types of methylene protons in the cyanoethyl arms.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 2.959 | Triplet | -N-CH₂- |

| 2.542 | Triplet | -CH₂-C≡N |

¹³C NMR: The carbon NMR spectrum provides further confirmation of the structure with four distinct signals.

| Chemical Shift (ppm) | Assignment |

| 118.2 | -C≡N |

| 49.5 | -N-CH₂- |

| 30.2 | -CH₂- |

| 16.8 | -CH₂-C≡N |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the prominent absorption band of the nitrile group. As a tertiary amine, it lacks the characteristic N-H stretching bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2280–2200 | Strong | C≡N stretch (Nitrile) |

| 2950–2850 | Medium | C-H stretch (Aliphatic) |

| 1465 | Medium | C-H bend (Methylene) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern that can be used for its identification.

| m/z | Relative Intensity | Possible Fragment |

| 176 | Low | [M]⁺ (Molecular ion) |

| 136 | High | [M - CH₂CN]⁺ |

| 135 | High | [M - CH₂CN - H]⁺ |

| 83 | Medium | [C₅H₅N₂]⁺ |

| 82 | High | [C₅H₄N₂]⁺ |

| 54 | High | [C₃H₄N]⁺ |

| 53 | Medium | [C₃H₃N]⁺ |

| 52 | Medium | [C₃H₂N]⁺ |

| 42 | High | [C₂H₄N]⁺ |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the cyanoethylation of ammonia with acrylonitrile. The following is a generalized protocol based on patented procedures.[1]

Materials:

-

Ammonium chloride

-

Acrylonitrile

-

Sodium hydroxide

-

Water

-

Ethanol

Procedure:

-

Dissolve ammonium chloride in water in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Slowly add acrylonitrile to the stirred ammonium chloride solution.

-

Heat the reaction mixture to reflux for several hours.

-

After cooling to room temperature, neutralize the mixture with a sodium hydroxide solution to precipitate the product.

-

Filter the crude product and wash with cold water.

-

Recrystallize the solid from ethanol to obtain pure this compound.

Reactivity and Applications

This compound serves as a versatile building block in organic synthesis. The nitrile groups can be hydrolyzed to carboxylic acids, reduced to primary amines, or participate in various cycloaddition reactions. The tertiary amine center can be oxidized or quaternized.

A notable application is in the synthesis of complex tertiary amines.[2][3] This often involves a sequence of reactions including oxidation to an N-oxide, followed by a Cope elimination, and subsequent functionalization. For instance, it can be used in cobalt-catalyzed electrophilic aminations with organozinc halides to introduce new alkyl or aryl groups.

References

- 1. EP0343597B1 - Preparation of tris (2-cyanoethyl) amine - Google Patents [patents.google.com]

- 2. Collection - Preparation of Tertiary Amines from this compound Using Three Successive Cobalt-Catalyzed Electrophilic Aminations with Organozinc Halides - Organic Letters - Figshare [figshare.com]

- 3. Preparation of Tertiary Amines from this compound Using Three Successive Cobalt-Catalyzed Electrophilic Aminations with Organozinc Halides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Tris(2-cyanoethyl)amine from Acrylonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tris(2-cyanoethyl)amine from acrylonitrile. The core of this process lies in the cyanoethylation of ammonia, a classic example of a Michael addition reaction. This document outlines the reaction mechanism, detailed experimental protocols, and quantitative data to support reproducible and high-yield synthesis.

Introduction

This compound is a tripodal ligand with a C3-symmetric structure, making it a valuable building block in coordination chemistry and materials science. Its three cyanoethyl groups can be further functionalized, opening avenues for the synthesis of a variety of derivatives. The most common and economically viable route to this compound is the reaction of acrylonitrile with an ammonia source. This guide focuses on a high-yield aqueous synthesis method that offers straightforward purification.

Reaction Mechanism: The Michael Addition

The synthesis of this compound from acrylonitrile proceeds through a series of three consecutive Michael additions of ammonia to the activated double bond of acrylonitrile. The nitrile group of acrylonitrile is strongly electron-withdrawing, which polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack.

The reaction is typically initiated in a slightly acidic aqueous medium, which ensures a sufficient concentration of the ammonium salt to act as the ammonia source. The overall reaction is as follows:

3 CH₂=CHCN + NH₃ → N(CH₂CH₂CN)₃

The stepwise mechanism can be visualized as follows:

-

Mono-cyanoethylation: Ammonia attacks the β-carbon of one molecule of acrylonitrile to form 3-aminopropionitrile.

-

Di-cyanoethylation: The primary amine of 3-aminopropionitrile then acts as a nucleophile, attacking a second molecule of acrylonitrile to yield bis(2-cyanoethyl)amine.

-

Tri-cyanoethylation: Finally, the secondary amine of bis(2-cyanoethyl)amine attacks a third molecule of acrylonitrile to form the desired product, this compound.

dot

Figure 1: Stepwise formation of this compound via Michael addition.

Experimental Protocols

The following protocols are based on optimized procedures designed for high yield and purity.[1]

Materials and Reagents

-

Acrylonitrile (≥99%)

-

Ammonium acetate (≥98%)

-

Acetic acid (glacial, ≥99.7%)

-

Sodium hydroxide (50% w/w aqueous solution)

-

Deionized water

-

Ethanol (for recrystallization)

High-Yield Synthesis Procedure

This procedure emphasizes control of the initial pH to favor the formation of the trisubstituted product.

-

Reaction Setup: To a reflux reactor equipped with a magnetic stirrer and a heating mantle, add ammonium acetate, deionized water, and acetic acid.

-

Initial pH Adjustment: The addition of a lower aliphatic acid, such as acetic acid, is crucial to ensure the initial pH of the reaction mixture is less than 7.[1] This acidic condition promotes the reaction and enhances the yield.

-

Addition of Acrylonitrile: While stirring, add acrylonitrile to the mixture.

-

Reaction: Heat the mixture to a temperature between 70°C and 105°C.[1] The reaction is typically refluxed for a period of 2 to 20 hours.[1] The progress of the reaction can be monitored by the increase in the reflux temperature, which will rise as the lower-boiling acrylonitrile is consumed.

-

Product Precipitation: After the reaction is complete, cool the cloudy product mixture in an ice bath to approximately 20°C.[1]

-

pH Adjustment for Precipitation: With continuous stirring, slowly add a 50% sodium hydroxide solution to the cooled mixture. This will raise the pH to 11 or higher, causing the this compound to precipitate as a solid.[1]

-

Isolation: Collect the precipitated solid by filtration.

-

Purification: The crude product can be purified by recrystallization from ethanol to yield a white solid.[1]

-

Drying: Dry the purified product under a vacuum.

dot

Figure 2: Experimental workflow for the synthesis of this compound.

Quantitative Data and Yields

The following tables summarize quantitative data from representative experimental examples found in the literature.[1]

Table 1: Reactant Quantities for High-Yield Synthesis [1]

| Reagent | Moles | Mass / Volume |

| Ammonium Acetate | 2 | 154 g |

| Acrylonitrile | 2 | 106 g |

| Water | - | 300 mL |

| Acetic Acid | - | 5 mL |

| 50% Sodium Hydroxide | - | ~20 mL |

Table 2: Reaction Conditions and Yields [1]

| Parameter | Value |

| Initial Temperature | 70°C |

| Final Temperature | 104°C |

| Reaction Time | ~20 hours |

| Crude Product Weight | 94 g |

| Recrystallized Product Weight | 62 g |

| Theoretical Yield | ~117.5 g |

| Final Yield | ~53% |

| Melting Point | 53-54°C |

Note: The theoretical yield is calculated based on the limiting reagent, which in this case is acrylonitrile (assuming a 1:3 molar ratio of ammonia source to acrylonitrile for the final product).

Another example provided in the same patent literature demonstrates a yield of approximately 63%.[1] It is important to note that older methods reported yields of around 30%.[1] The improved yield is attributed to the controlled acidic pH at the start of the reaction.[1]

Safety Considerations

-

Acrylonitrile: Acrylonitrile is a toxic and flammable liquid. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Sodium Hydroxide: 50% sodium hydroxide is highly corrosive. Handle with care to avoid skin and eye contact.

-

Reaction Exotherm: The cyanoethylation reaction can be exothermic. Proper temperature control and a cooling bath should be readily available.

Conclusion

The synthesis of this compound from acrylonitrile is a well-established process that can be optimized to achieve high yields. The key to a successful synthesis is the careful control of the initial reaction pH by using an ammonium salt of a lower aliphatic acid and an excess of the acid. The subsequent precipitation of the product by increasing the pH provides a straightforward method for isolation. This in-depth guide provides the necessary details for researchers and professionals to successfully synthesize and purify this compound for a variety of applications.

References

An In-depth Technical Guide to the Synthesis of 3,3',3''-Nitrilotripropionitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis methods for 3,3',3''-nitrilotripropionitrile, a versatile chemical intermediate. The document details the core synthetic pathways, including the prevalent cyanoethylation of ammonia and the sequential cyanoethylation of 3,3'-iminodipropionitrile. Emphasis is placed on detailed experimental protocols, quantitative data analysis, and the underlying reaction mechanisms. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis, materials science, and drug development, offering practical insights into the production of this important nitrile compound.

Introduction

3,3',3''-Nitrilotripropionitrile, also known as tris(2-cyanoethyl)amine, is a trifunctional nitrile with the chemical formula N(CH₂CH₂CN)₃. Its unique structure, featuring a central tertiary amine and three terminal nitrile groups, makes it a valuable precursor in a variety of chemical transformations. The nitrile functionalities can be readily hydrolyzed to carboxylic acids, reduced to primary amines, or participate in cycloaddition reactions, opening avenues for the synthesis of complex molecules, including chelating agents, pharmaceutical intermediates, and functional polymers. This guide focuses on the principal methods for its synthesis, providing detailed procedural information and comparative data to aid in laboratory and potential scale-up applications.

Core Synthesis Methodologies

The industrial production and laboratory-scale synthesis of 3,3',3''-nitrilotripropionitrile are dominated by the cyanoethylation of an ammonia source with acrylonitrile. This reaction is a classic example of a Michael addition, where a nucleophile (ammonia or an amine) adds to an α,β-unsaturated carbonyl compound (in this case, a nitrile).[1] The reaction proceeds in a stepwise manner, with the initial formation of 3-aminopropionitrile (the mono-substituted product), followed by the formation of 3,3'-iminodipropionitrile (the di-substituted product), and finally yielding the desired 3,3',3''-nitrilotripropionitrile (the tri-substituted product).[2]

The two primary approaches for this synthesis are:

-

Method 1: Direct Cyanoethylation of Aqueous Ammonia. This is the most direct route, where aqueous ammonia is reacted with acrylonitrile. The reaction conditions can be tuned to favor the formation of the trisubstituted product.

-

Method 2: Cyanoethylation of Ammonia with an Ammonium Salt/Acid Buffer. This method, often found in patent literature, utilizes an ammonium salt of a lower aliphatic acid (e.g., ammonium acetate) in the presence of the corresponding acid (e.g., acetic acid). This buffer system helps to control the pH of the reaction mixture, which can lead to higher yields and purity of the final product.[3]

-

Method 3: Cyanoethylation of 3,3'-Iminodipropionitrile. This method involves the reaction of the di-substituted intermediate, 3,3'-iminodipropionitrile, with acrylonitrile. This can be an effective strategy if the di-substituted amine is readily available. The reaction is typically catalyzed by an organic acid.[4]

Reaction Mechanism: Base-Catalyzed Cyanoethylation

The cyanoethylation of ammonia is a base-catalyzed reaction. The general mechanism involves the nucleophilic attack of ammonia on the β-carbon of acrylonitrile, which is electron-deficient due to the electron-withdrawing nature of the nitrile group. The reaction proceeds through the following steps:

-

Nucleophilic Attack: Ammonia attacks the β-carbon of acrylonitrile.

-

Proton Transfer: The resulting zwitterionic intermediate is protonated by another molecule of ammonia or water to form 3-aminopropionitrile.

-

Sequential Addition: The newly formed primary amine is more nucleophilic than ammonia and subsequently reacts with two more molecules of acrylonitrile in a similar fashion to yield 3,3',3''-nitrilotripropionitrile.

The use of a base catalyst, such as an alkali metal hydroxide or an organic base, can deprotonate the nucleophile, increasing its nucleophilicity and accelerating the reaction rate.[5]

Quantitative Data Summary

The following tables summarize the quantitative data extracted from various sources for the different synthesis methods.

| Method | Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Acrylonitrile, Aqueous Ammonia (28-30%) | Water | Room Temp. then ~65 (exotherm) | Overnight | ~6 (of trisubstituted product) | [2] |

| 2A | Acrylonitrile, Ammonium Acetate, Acetic Acid | Water | 70 - 104 | 20 | ~53 | [3] |

| 2B | Acrylonitrile, 30% Ammonium Hydroxide, Acetic Acid | Water | 73 - 104 (reflux) | Not specified | ~63 | [3] |

| 3 | 3,3'-Iminodipropionitrile, Acrylonitrile | Acetic Acid | 50 - 100 | 7 - 20 | ~66 | [4] |

Note: The yield in Method 1 for the trisubstituted product is low because the conditions described in the source are optimized for the production of the di-substituted product, bis-(β-cyanoethyl) amine.

Detailed Experimental Protocols

Method 1: Direct Cyanoethylation of Aqueous Ammonia

This protocol is adapted from a procedure optimized for the synthesis of bis-(β-cyanoethyl) amine but also yields the trisubstituted product as a byproduct.

Materials:

-

Concentrated Ammonium Hydroxide (28-30% NH₃)

-

Acrylonitrile

-

Heavy-walled reaction bottles with secure stoppers

Procedure:

-

In a well-ventilated fume hood, place 400 mL of concentrated ammonium hydroxide into a 1-L heavy-walled bottle.

-

Cool the acrylonitrile and add 100 mL (80 g, 1.5 moles) to the ammonium hydroxide.

-

Immediately and securely stopper the bottle.

-

Shake the bottle intermittently until the mixture becomes homogeneous (approximately 5 minutes). An exothermic reaction will cause the temperature to rise to about 65°C.

-

Allow the reaction mixture to stand overnight under the hood.

-

Transfer the reaction mixture to a suitable flask and remove the water and excess ammonia by distillation under reduced pressure.

-

The remaining higher-boiling products can be fractionally distilled under high vacuum to separate 3-aminopropionitrile, 3,3'-iminodipropionitrile, and 3,3',3''-nitrilotripropionitrile. The latter will be in the highest boiling fraction.

Purification:

The crude product containing a mixture of mono-, di-, and tri-substituted amines can be purified by fractional distillation under high vacuum.

Method 2A: Cyanoethylation with Ammonium Acetate/Acetic Acid Buffer

This protocol is based on a patented procedure for high-yield synthesis.[3]

Materials:

-

Ammonium Acetate

-

Acrylonitrile

-

Acetic Acid

-

Water

-

50% Sodium Hydroxide solution

-

Ethanol (for recrystallization)

Procedure:

-

Combine 154 g (2 moles) of ammonium acetate, 106 g (2 moles) of acrylonitrile, 300 mL of water, and 5 mL of acetic acid in a reflux reactor equipped with a stirrer.

-

Heat the mixture with stirring. The reaction temperature will increase from an initial 70°C to 104°C over approximately 20 hours.

-

After the reaction is complete, cool the cloudy product mixture in an ice bath to 20°C.

-

With stirring, add approximately 20 mL of 50% sodium hydroxide solution. A solid product will precipitate.

-

Filter off the solid product.

-

The crude product can be recrystallized from ethanol and dried under a vacuum to yield a white solid.

Method 2B: Cyanoethylation with Ammonium Hydroxide and Acetic Acid

This is another high-yield protocol from the same patent as Method 2A.[3]

Materials:

-

30% Ammonium Hydroxide

-

Acetic Acid

-

Acrylonitrile

-

Water

-

50% Sodium Hydroxide solution

Procedure:

-

Combine 453 g of 30% ammonium hydroxide with 833 mL of water and 500 g of acetic acid.

-

Add 528 mL (approximately 8 moles) of acrylonitrile to the mixture.

-

Reflux the mixture. The temperature will rise from an initial 73°C to 104°C.

-

After the reflux is complete, cool the mixture to room temperature.

-

With cooling and stirring, add 100 mL of 50% sodium hydroxide solution to precipitate the solid product.

-

Filter the precipitate and dry to obtain the final product.

Method 3: Cyanoethylation of 3,3'-Iminodipropionitrile

This method utilizes the di-substituted amine as the starting material.[4]

Materials:

-

3,3'-Iminodipropionitrile

-

Acrylonitrile

-

Organic Acid Catalyst (e.g., acetic acid, benzoic acid, or p-toluenesulfonic acid)

-

Methanol (for recrystallization)

Procedure:

-

Admix 3,3'-iminodipropionitrile with acrylonitrile and an organic acid catalyst. An excess of acrylonitrile is preferred. The amount of catalyst can range from 5 to 100 percent based on the total weight of the amines and acrylonitrile.

-

Heat the resulting mixture under reflux conditions at a temperature between 50°C and 150°C for a period of 7 to 20 hours.

-

After the reaction is complete, the excess acrylonitrile and catalyst can be removed by distillation.

-

The crude product can be purified by recrystallization from hot methanol.

Visualization of Synthesis Pathways and Workflows

Reaction Pathways

Caption: Reaction pathways for the synthesis of 3,3',3''-nitrilotripropionitrile.

Experimental Workflow (Method 2A)

Caption: Experimental workflow for the synthesis via Method 2A.

Byproducts and Purification

The primary byproducts in the synthesis of 3,3',3''-nitrilotripropionitrile from ammonia and acrylonitrile are the lower-substituted amines: 3-aminopropionitrile and 3,3'-iminodipropionitrile. The relative amounts of these byproducts can be controlled by adjusting the molar ratio of the reactants and the reaction conditions. An excess of acrylonitrile will favor the formation of the trisubstituted product.

Another potential side reaction is the polymerization of acrylonitrile, especially at higher temperatures. This can be minimized by careful temperature control.

Purification of 3,3',3''-nitrilotripropionitrile can be achieved through several methods:

-

Precipitation: As detailed in Methods 2A and 2B, adjusting the pH of the aqueous reaction mixture to be more alkaline (pH > 11) with a strong base like sodium hydroxide can cause the product to precipitate out of the solution.[3]

-

Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol.[3][4]

-

Fractional Distillation: For separating the mixture of cyanoethylated amines, fractional distillation under high vacuum is an effective method due to the significant differences in their boiling points.

Conclusion

The synthesis of 3,3',3''-nitrilotripropionitrile is predominantly achieved through the cyanoethylation of ammonia with acrylonitrile. This technical guide has detailed the primary methodologies, including direct reaction with aqueous ammonia and a buffered reaction system, as well as the cyanoethylation of the di-substituted intermediate. The provided experimental protocols and quantitative data offer a practical basis for the laboratory preparation of this important chemical intermediate. Understanding the underlying reaction mechanism and potential side reactions is crucial for optimizing the synthesis and achieving high yields of the desired product. The versatility of 3,3',3''-nitrilotripropionitrile as a precursor in organic synthesis underscores the importance of robust and well-characterized synthetic routes.

References

Spectroscopic Profile of Tris(beta-cyanoethyl)amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tris(beta-cyanoethyl)amine, a molecule of interest in various chemical and pharmaceutical research areas. Due to the limited availability of publicly accessible, fully characterized experimental spectra, this guide combines available experimental data with predicted spectroscopic values based on established principles. This approach offers a robust reference for the identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Tris(beta-cyanoethyl)amine.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment | Data Source |

| ~2.85 | t | 6H | ~6.5 | -N-CH₂- | Predicted |

| ~2.50 | t | 6H | ~6.5 | -CH₂-CN | Predicted |

Note: A publicly available ¹H NMR spectrum exists, however, it lacks detailed peak assignments and integration values. The data presented here is based on typical chemical shifts for similar structural motifs.

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment | Data Source |

| ~118 | -C≡N | Predicted |

| ~50 | -N-CH₂- | Predicted |

| ~16 | -CH₂-CN | Predicted |

Note: No experimental ¹³C NMR spectrum for Tris(beta-cyanoethyl)amine was publicly available at the time of this guide's compilation. The chemical shifts are predicted based on the functional groups present.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity | Data Source |

| ~2250 | C≡N | Stretching | Medium-Strong | Predicted |

| ~2950-2850 | C-H | Stretching | Medium | Predicted |

| ~1460 | C-H | Bending | Medium | Predicted |

| ~1250 | C-N | Stretching | Medium | Predicted |

Note: While the use of IR spectroscopy for the identification of Tris(beta-cyanoethyl)amine has been mentioned in literature, specific peak data was not available. The presented data is based on characteristic absorption frequencies for aliphatic nitriles and tertiary amines.

Table 3: Mass Spectrometry (MS) Data

| m/z | Ion | Fragmentation | Data Source |

| 176 | [M]⁺ | Molecular Ion | Predicted |

| 136 | [M - CH₂CN]⁺ | Alpha-cleavage | Predicted |

| 54 | [CH₂CH₂CN]⁺ | Predicted |

Note: No experimental mass spectrum for Tris(beta-cyanoethyl)amine was publicly available. The predicted fragmentation pattern is based on the expected behavior of tertiary amines under electron ionization.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of Tris(beta-cyanoethyl)amine.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently invert to ensure a homogeneous solution.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less abundant and less sensitive.

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

-

Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the Tris(beta-cyanoethyl)amine molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A standard FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid Tris(beta-cyanoethyl)amine sample directly onto the ATR crystal, ensuring good contact.

-

Apply pressure using the instrument's pressure arm to ensure intimate contact between the sample and the crystal.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Correlate the observed absorption bands with known functional group frequencies.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).

Sample Preparation and Introduction (GC-MS):

-

Dissolve a small amount of Tris(beta-cyanoethyl)amine in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

GC-MS Parameters:

-

GC Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

Data Processing:

-

Analyze the total ion chromatogram (TIC) to identify the peak corresponding to Tris(beta-cyanoethyl)amine.

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak ([M]⁺).

-

Identify and propose structures for the major fragment ions.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like Tris(beta-cyanoethyl)amine.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

An In-depth Technical Guide on the Tripodal Ligand Tris(2-cyanoethyl)amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(2-cyanoethyl)amine, systematically named 3,3',3''-nitrilotripropanenitrile, is a tripodal ligand with a unique geometric and electronic profile. Its three pendant cyanoethyl arms extending from a central tertiary amine create a C3-symmetric structure, suggesting its potential as a versatile chelating agent in coordination chemistry. This technical guide provides a comprehensive overview of the synthesis, structural geometry, and spectroscopic properties of this compound. Due to a notable scarcity of published crystallographic data on its metal complexes, this document will focus on the detailed characterization of the free ligand, drawing analogies to the well-studied Tris(2-aminoethyl)amine (tren) ligand to infer potential coordination behavior. This guide aims to serve as a foundational resource for researchers interested in the application of this compound in catalysis, materials science, and drug development.

Introduction

Tripodal ligands are a significant class of chelating agents in coordination chemistry, valued for their ability to enforce specific geometries and coordination numbers on metal centers. The C3 symmetry often inherent to these ligands can lead to unique electronic and steric environments around the metal ion, influencing its reactivity and spectroscopic properties. This compound emerges as an intriguing tripodal ligand, featuring three nitrile functionalities that can potentially coordinate to metal ions or participate in further chemical modifications. The orientation of the three cyanoethyl groups in the same direction suggests its capability to act as a tripodal ligand.[1]

Synthesis and Characterization of this compound

Synthesis

A common and effective method for the synthesis of this compound involves the reaction of acrylonitrile with an ammonium salt of a lower aliphatic acid in an aqueous medium.

Experimental Protocol: Synthesis of this compound

-

Materials: Acrylonitrile, ammonium acetate, acetic acid, water, 50% sodium hydroxide solution, ethanol.

-

Procedure:

-

Combine 154 g of ammonium acetate (2 moles), 106 g of acrylonitrile (2 moles), 300 ml of water, and 5 ml of acetic acid in a reflux reactor.

-

Stir the mixture and heat from an initial temperature of 70°C to 104°C for approximately 20 hours.

-

Cool the resulting cloudy mixture in an ice bath to 20°C.

-

With stirring, add approximately 20 ml of 50% sodium hydroxide solution to precipitate the solid product.

-

Filter the solid precipitate. The crude product can be subjected to infra-red and mass spectral analysis for initial identification.

-

Recrystallize the crude product from ethanol and dry under vacuum to yield a white solid.

-

-

Characterization of the Product: The melting point of the purified this compound is typically in the range of 53 to 54°C.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of the synthesized ligand.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will prominently feature a sharp absorption band around 2250 cm⁻¹, characteristic of the C≡N stretching vibration of the nitrile groups. The absence of N-H stretching bands (typically in the 3300-3500 cm⁻¹ region) confirms the tertiary nature of the central amine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show two triplets corresponding to the two inequivalent methylene groups of the cyanoethyl arms (-CH₂-CH₂-CN).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methylene carbons and the quaternary carbon of the nitrile group.

-

-

Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound (176.22 g/mol ).

Molecular Geometry of this compound

The tripodal geometry of this compound has been confirmed by single-crystal X-ray diffraction studies. The molecule crystallizes in the orthorhombic space group Pna2₁. A key feature of its solid-state structure is the conformation where all three cyano groups are oriented in the same direction, which is a prerequisite for its function as a tripodal ligand.

Quantitative Geometric Data

The following table summarizes the key bond lengths and angles around the central nitrogen atom of the this compound ligand, as determined by X-ray crystallography.

| Parameter | Value |

| Bond Lengths (Å) | |

| N-C | 1.465 |

| C-C | 1.520 |

| C≡N | 1.137 |

| Bond Angles (°) | |

| C-N-C | 111.4 |

| N-C-C | 111.5 |

| C-C-N | 112.0 |

Note: These are averaged values and may vary slightly between different crystallographic studies.

Coordination Chemistry: An Analogous Perspective

Expected Coordination Modes

Based on its structure, this compound is expected to act as a tetradentate ligand, coordinating to a metal center through the central tertiary amine nitrogen and the nitrogen atoms of the three pendant nitrile groups. This would result in a classic tripodal coordination geometry, encapsulating the metal ion.

dot

Caption: Proposed coordination of this compound to a metal center.

Potential Applications and Future Directions

The unique structural and electronic features of this compound suggest its potential utility in several areas of research and development:

-

Catalysis: Metal complexes of this ligand could serve as catalysts for a variety of organic transformations. The steric bulk and electronic nature of the cyanoethyl arms could be tuned to influence catalytic activity and selectivity.

-

Materials Science: The tripodal nature of the ligand makes it a candidate for the construction of metal-organic frameworks (MOFs) and other coordination polymers with interesting structural and functional properties.

-

Drug Development: While there is no direct evidence of its use in drug development, the ability to form stable metal complexes is a key feature in the design of certain therapeutic and diagnostic agents. The nitrile groups also offer handles for further functionalization to create more complex and targeted molecules.

Further research is critically needed to synthesize and characterize the metal complexes of this compound. Single-crystal X-ray diffraction studies of these complexes would be invaluable for elucidating the precise coordination geometries and understanding the influence of the ligand on the properties of the metal center.

Conclusion

This compound is a tripodal ligand with a well-defined synthesis and molecular geometry. Its structure strongly suggests its potential to form stable, well-defined coordination complexes with a variety of metal ions. Although the experimental data on its coordination chemistry is currently limited, analogies with similar tripodal ligands like 'tren' provide a strong basis for future investigations. The detailed characterization of its metal complexes will be crucial for unlocking the full potential of this versatile ligand in catalysis, materials science, and medicinal chemistry. This guide provides the foundational knowledge required for researchers to embark on the exploration of this promising chemical entity.

Visualizations

dot

Caption: Molecular structure of this compound.

dot

References

An In-depth Technical Guide to the Solubility of Tris(2-cyanoethyl)amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Tris(2-cyanoethyl)amine, a versatile intermediate in organic synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on qualitative solubility information and provides a detailed experimental protocol for determining its solubility in various organic solvents.

Introduction to this compound

This compound, also known as 3,3',3''-nitrilotripropionitrile, is a trifunctional molecule with a central tertiary amine and three terminal cyano groups. Its unique structure makes it a valuable building block in the synthesis of a variety of compounds, including dendrimers, ligands for coordination chemistry, and precursors for pharmaceutical and materials science applications. [1]The presence of both a basic nitrogen atom and polar cyano groups significantly influences its physical and chemical properties, including its solubility.

Qualitative Solubility Profile

Key Structural Features Influencing Solubility:

-

Tertiary Amine: The lone pair of electrons on the central nitrogen atom can act as a hydrogen bond acceptor, promoting solubility in protic solvents.

-

Cyano Groups: The three polar cyano (-C≡N) groups contribute significantly to the molecule's overall polarity, enhancing its solubility in polar solvents through dipole-dipole interactions.

Based on these features and available information, the following general solubility profile can be inferred:

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Good to Moderate | The hydroxyl group of the solvent can hydrogen bond with the nitrogen atom of the amine. The polar nature of the solvent also interacts favorably with the cyano groups. |

| Polar Aprotic | Acetone, Acetonitrile | Good | The high dipole moment of these solvents leads to strong dipole-dipole interactions with the polar cyano groups of this compound. |

| Nonpolar Aromatic | Toluene | Low to Moderate | While the molecule has a nonpolar backbone, the high polarity of the cyano groups limits its solubility in nonpolar solvents. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | The significant difference in polarity between the solute and the solvent results in weak intermolecular forces and therefore low solubility. |

| Chlorinated | Dichloromethane | Moderate | Dichloromethane has a moderate polarity and can engage in dipole-dipole interactions, leading to some degree of dissolution. |

It is important to note that a patent describing the synthesis of this compound mentions recrystallization from ethanol. [2]This indicates that the compound is soluble in hot ethanol and less soluble in cold ethanol, a property that can be exploited for purification.

Experimental Protocol for Determining Solubility

For researchers requiring precise solubility data for their specific applications, the following detailed experimental protocol, based on the principles of the OECD Guideline for the Testing of Chemicals, Section 105, is provided.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The excess solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary study can be conducted to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Allow the vial to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

Record the exact volume of the filtered solution.

-

-

Quantification:

-

Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted solution using a pre-calibrated analytical instrument (e.g., HPLC, GC) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Caption: Simplified synthesis of this compound.

Conclusion

This compound exhibits good solubility in polar organic solvents, particularly polar aprotic solvents, due to the presence of a tertiary amine and three cyano groups. For applications requiring precise solubility values, the provided experimental protocol offers a reliable method for their determination. A thorough understanding of its solubility characteristics is crucial for its effective use in organic synthesis and materials science, enabling researchers and drug development professionals to optimize reaction conditions, purification processes, and formulation strategies.

References

A Comprehensive Technical Guide to the Stability and Storage of Tris(2-cyanoethyl)amine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the stability and recommended storage conditions for Tris(2-cyanoethyl)amine. The information presented herein is essential for ensuring the integrity and reliability of this compound in research and development applications.

This compound, a trifunctional molecule, is a valuable building block in organic synthesis, particularly for the preparation of complex nitrogen-containing compounds and as a precursor for various catalysts.[1] Its three reactive cyanoethyl groups attached to a central nitrogen atom define its chemical properties and reactivity. Given its utility, a comprehensive understanding of its stability is paramount for its effective and safe use.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Formula | C₉H₁₂N₄ |

| Molecular Weight | 176.22 g/mol |

| Appearance | White to almost white powder or crystal |

| Melting Point | 59.0 to 62.0 °C |

| Boiling Point | 140 °C at 10 mmHg |

| Solubility | Good solubility in methanol |

Stability Profile

Hydrolytic Stability

The cyanoethyl groups of this compound are susceptible to hydrolysis, particularly in the presence of acidic or basic conditions. This degradation proceeds in a stepwise manner, first forming the corresponding amide and subsequently the carboxylic acid.

-

Acid-Catalyzed Hydrolysis: In the presence of an acid and water, the nitrile group is protonated, which increases its electrophilicity and facilitates the nucleophilic attack of water. This leads to the formation of an amide intermediate, which can then be further hydrolyzed to a carboxylic acid.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the carbon of the nitrile group. This also proceeds through an amide intermediate to ultimately form a carboxylate salt.

The potential hydrolysis degradation pathway is illustrated in the following diagram:

Thermal Stability

Aliphatic nitriles can undergo thermal decomposition at elevated temperatures. While specific studies on this compound are limited, the thermal degradation of similar compounds can result in the formation of various smaller nitrile molecules, hydrogen cyanide, and ammonia. The tertiary amine core may also be susceptible to degradation under harsh thermal stress.

Photostability

No specific photostability studies for this compound were identified. However, as a general precaution for complex organic molecules, exposure to direct sunlight or high-intensity UV light should be minimized to prevent potential photodegradation.

Recommended Storage Conditions

Based on the chemical nature of this compound and information available for structurally related amines, the following storage conditions are recommended to ensure its long-term stability:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage. | To minimize the rate of potential thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent potential oxidation of the tertiary amine and hydrolysis from atmospheric moisture. |

| Container | Use a tightly sealed, opaque container. | To protect from moisture, air, and light. |

| Incompatible Materials | Avoid contact with strong oxidizing agents and strong acids. | To prevent vigorous and potentially hazardous reactions. |

Experimental Protocols for Stability Assessment

For researchers and drug development professionals who need to perform their own stability studies, the following experimental workflow and analytical methodologies are proposed.

Experimental Workflow for Stability Assessment

A systematic approach to evaluating the stability of this compound is crucial. The following diagram outlines a typical experimental workflow for a comprehensive stability study.

Proposed Stability-Indicating Analytical Method

A robust stability-indicating analytical method is one that can accurately quantify the decrease of the active substance and the increase of degradation products without interference. Given the polar nature of this compound and its potential degradation products, ion chromatography (IC) or hydrophilic interaction liquid chromatography (HILIC) coupled with a suitable detector would be appropriate.

1. Ion Chromatography (IC) Method

-

Principle: This method is well-suited for the analysis of amines and their charged degradation products (carboxylate ions).

-

Column: A cation-exchange column (e.g., Dionex IonPac CS19 or similar).

-

Mobile Phase: An acidic eluent, such as methanesulfonic acid, in a gradient elution.

-

Detector: Suppressed conductivity detection.

-

Sample Preparation: Samples from the stability study should be diluted with deionized water to an appropriate concentration.

-

Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

2. High-Performance Liquid Chromatography (HPLC) Method

As this compound lacks a strong chromophore, direct UV detection can be challenging. Therefore, derivatization or the use of a universal detector is recommended.

-

Derivatization Approach:

-

Reagent: A derivatizing agent that reacts with the tertiary amine or a reagent that could react with the nitrile group under specific conditions. However, derivatizing a tertiary amine can be complex. A more practical approach would be to monitor the appearance of primary or secondary amine impurities if they are expected.

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.

-

Detector: UV or fluorescence detector, depending on the chosen derivatization agent.

-

-

Universal Detector Approach:

-

Detector: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

-

Column: A HILIC column would be suitable for retaining the polar parent compound and its degradation products.

-

Mobile Phase: A gradient of a polar organic solvent (e.g., acetonitrile) and an aqueous buffer.

-

Summary of Quantitative Data

As of the date of this document, there is a lack of publicly available quantitative data regarding the stability of this compound under various stress conditions. The following table outlines the expected degradation products based on the chemical structure and general reaction mechanisms. Researchers are encouraged to perform their own stability studies to generate data specific to their formulations and storage conditions.

| Stress Condition | Expected Degradation Products |

| Acid/Base Hydrolysis | Mono-, di-, and tri-amide intermediates; Mono-, di-, and tri-carboxylic acids (or their salts). |

| Thermal Degradation | Smaller chain nitriles, hydrogen cyanide, ammonia, and other amine fragments. |

| Oxidative Degradation | N-oxides and other oxidation products of the tertiary amine. |

| Photodegradation | A variety of photolytic cleavage products (to be determined experimentally). |

Conclusion

This compound is a versatile chemical with significant applications in scientific research and development. A thorough understanding of its stability and proper handling are crucial for obtaining reliable and reproducible results. This guide provides a comprehensive overview of the potential stability issues and recommends best practices for storage. While specific quantitative stability data is limited, the proposed experimental protocols offer a solid framework for researchers to conduct their own stability assessments, ensuring the quality and integrity of this important compound in their work.

References

An In-Depth Technical Guide to the Hazards and Safety Precautions for Tris(2-cyanoethyl)amine

For Researchers, Scientists, and Drug Development Professionals

Tris(2-cyanoethyl)amine, also known as 3,3',3''-Nitrilotripropionitrile, is a trifunctional nitrile compound with the CAS number 7528-78-1. Its unique chemical structure, featuring a central tertiary amine and three cyanoethyl arms, makes it a valuable building block in organic synthesis and materials science.[1][2] However, the presence of cyano groups imparts significant toxicological properties that demand rigorous safety protocols. This guide provides a comprehensive overview of the hazards associated with this compound and detailed safety precautions for its handling, storage, and disposal.

Hazard Identification and Classification

This compound is classified as a hazardous substance with acute toxicity and corrosive properties. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it poses the following hazards:

-

Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: Causes severe skin burns.

-

Eye Damage/Irritation: Causes serious eye damage.

The presence of cyano groups suggests a potential for interaction with biological systems, and while specific biological activities are not extensively documented, its toxicity is a primary concern.[1]

Quantitative Toxicity Data

| Exposure Route | Species | Toxicity Value | Reference |

| Oral | Rat | LD50: 246 mg/kg (for Tris(2-aminoethyl)amine) | [3] |

| Dermal | Rabbit | LD50: 117 mg/kg (for Tris(2-aminoethyl)amine) | [3] |

| Inhalation | - | Data not available | - |

Toxicological Mechanisms